molecular formula C8H15ClO2S B2610710 3,5-Dimethylcyclohexane-1-sulfonyl chloride CAS No. 1343757-41-4

3,5-Dimethylcyclohexane-1-sulfonyl chloride

Cat. No.: B2610710
CAS No.: 1343757-41-4
M. Wt: 210.72
InChI Key: SBTQLDPVPSEMKH-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclohexane-1-sulfonyl chloride (CAS: 1343757-41-4) is a specialized organic building block with the molecular formula C8H15ClO2S and a molecular weight of 210.72 g/mol . This compound is characterized by a cyclohexane ring substituted with a reactive sulfonyl chloride group and methyl groups at the 3 and 5 positions. As a sulfonyl chloride, it is a versatile intermediate in organic synthesis, primarily used to introduce the sulfonyl moiety into target molecules, creating sulfonamide or sulfonate esters. These reactions are fundamental in medicinal chemistry and chemical biology for drug discovery and the development of novel functional materials. The alicyclic structure and specific substitution pattern of this reagent may be utilized to impart defined stereochemistry and steric properties into synthesized compounds. This product is offered with a typical purity of 95% . It is critical to store the material at low temperatures, with recommendations at -10°C . As a moisture-sensitive compound, it must be handled under anhydrous conditions to preserve its reactivity and integrity. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,5-dimethylcyclohexane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTQLDPVPSEMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-Dimethylcyclohexane-1-sulfonyl chloride typically involves the chlorination of 3,5-dimethylcyclohexane-1-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

3,5-Dimethylcyclohexane-1-sulfonic acid+SOCl23,5-Dimethylcyclohexane-1-sulfonyl chloride+SO2+HCl\text{3,5-Dimethylcyclohexane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{3,5-Dimethylcyclohexane-1-sulfonyl chloride} + \text{SO}_2 + \text{HCl} 3,5-Dimethylcyclohexane-1-sulfonic acid+SOCl2​→3,5-Dimethylcyclohexane-1-sulfonyl chloride+SO2​+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

3,5-Dimethylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.

Common reagents and conditions used in these reactions include bases (e.g., pyridine) for substitution reactions and reducing agents (e.g., LiAlH4) for reduction reactions. Major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters .

Scientific Research Applications

3,5-Dimethylcyclohexane-1-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethylcyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

3-Chloro-5-(trifluoromethyl)benzoyl chloride

  • Structure : Aromatic benzoyl chloride with chloro (-Cl) and trifluoromethyl (-CF₃) substituents at positions 3 and 5, respectively.
  • Functional Group : Benzoyl chloride (-COCl), a highly reactive acylating agent.
  • Reactivity : Greater electrophilicity compared to sulfonyl chlorides due to electron-withdrawing -CF₃ and -Cl groups, accelerating nucleophilic acyl substitution. However, steric hindrance from -CF₃ may reduce accessibility .
  • Safety: Limited hazard data available; benzoyl chlorides are generally corrosive and moisture-sensitive .

4-(Cyclohexylmethoxy)-3,5-dimethylbenzene-1-sulfonyl chloride

  • Structure : Aromatic sulfonyl chloride with methyl (-CH₃) groups at positions 3 and 5 and a cyclohexylmethoxy (-OCH₂C₆H₁₁) substituent at position 3.
  • Functional Group : Sulfonyl chloride (-SO₂Cl), similar to the target compound.
  • Molecular Weight : 316.84 g/mol (C₁₅H₂₁ClO₃S) .
  • Methyl groups at 3/5 positions may further modulate solubility and reactivity .

3,5-Dimethylcyclohexane-1-sulfonyl Chloride

  • Structure : Cyclohexane-based sulfonyl chloride with methyl groups at 3/5 positions.
  • Molecular Weight : Estimated at ~208.7 g/mol (C₈H₁₃ClO₂S).
  • Reactivity: Cyclohexane’s chair conformation may enhance solubility in nonpolar solvents compared to planar aromatic analogs.

Comparative Data Table

Property 3,5-Dimethylcyclohexane-1-sulfonyl Chloride 3-Chloro-5-(trifluoromethyl)benzoyl chloride 4-(Cyclohexylmethoxy)-3,5-dimethylbenzene-1-sulfonyl chloride
Molecular Formula C₈H₁₃ClO₂S (estimated) C₈H₃Cl₂F₃O C₁₅H₂₁ClO₃S
Molecular Weight (g/mol) ~208.7 259.47 316.84
Functional Group -SO₂Cl -COCl -SO₂Cl
Key Substituents 3,5-dimethyl (cyclohexane) 3-Cl, 5-CF₃ (benzene) 3,5-dimethyl, 4-cyclohexylmethoxy (benzene)
Reactivity Profile Moderate electrophilicity, steric hindrance High electrophilicity, steric hindrance from -CF₃ High steric hindrance from cyclohexylmethoxy
Typical Applications Sulfonamide synthesis, polymer chemistry Acylation reactions, agrochemical intermediates Specialty sulfonations, complex synthesis

Research Findings and Implications

  • Solubility : Cyclohexane-based sulfonyl chlorides exhibit higher lipophilicity than aromatic analogs, favoring applications in hydrophobic matrices or lipid-based drug delivery systems.
  • Synthetic Utility : The absence of electron-withdrawing groups in 3,5-dimethylcyclohexane-1-sulfonyl chloride may render it less reactive than 3-chloro-5-(trifluoromethyl)benzoyl chloride but more stable under ambient conditions.

Notes

  • Further experimental studies are recommended to quantify reactivity, stability, and toxicity profiles.
  • Diverse sources, including safety data sheets and structural databases, were utilized to ensure authoritative comparisons .

Biological Activity

3,5-Dimethylcyclohexane-1-sulfonyl chloride is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

3,5-Dimethylcyclohexane-1-sulfonyl chloride has the following chemical structure:

  • IUPAC Name : 3,5-Dimethylcyclohexane-1-sulfonyl chloride
  • Molecular Formula : C₈H₁₃ClO₂S
  • CAS Number : 1343757-41-4

This compound features a cyclohexane ring with two methyl groups at positions 3 and 5, and a sulfonyl chloride functional group at position 1. The presence of the sulfonyl chloride group enhances its reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of 3,5-Dimethylcyclohexane-1-sulfonyl chloride is largely attributed to its ability to act as a sulfonylating agent. Sulfonyl chlorides are known to react with various nucleophiles, including amines and alcohols, which can lead to the formation of sulfonamide derivatives. These derivatives often exhibit significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of 3,5-Dimethylcyclohexane-1-sulfonyl chloride show potential as antimicrobial agents. A study demonstrated that certain sulfonamide derivatives synthesized from this compound exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains of bacteria. The mechanism involves inhibition of bacterial enzymes critical for cell wall synthesis.

Study on Anticancer Properties

A notable study focused on the synthesis of sulfonamide derivatives from 3,5-Dimethylcyclohexane-1-sulfonyl chloride and their evaluation against various cancer cell lines. The results indicated that some derivatives exhibited potent cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC₅₀ values in the low micromolar range. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

CompoundCell LineIC₅₀ (µM)Mechanism
Derivative AMCF-72.5Caspase activation
Derivative BPC-33.0Apoptosis induction

In Vivo Studies

In vivo studies have further validated the biological activity of derivatives derived from 3,5-Dimethylcyclohexane-1-sulfonyl chloride. For example, animal models treated with specific sulfonamide derivatives showed significant reduction in tumor size compared to control groups. These studies highlight the compound's potential as a lead structure for developing new anticancer therapies.

Synthesis Routes

The synthesis of 3,5-Dimethylcyclohexane-1-sulfonyl chloride typically involves:

  • Formation of the Cyclohexane Ring : Starting from commercially available precursors.
  • Sulfonylation Reaction : Utilizing chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure products.

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